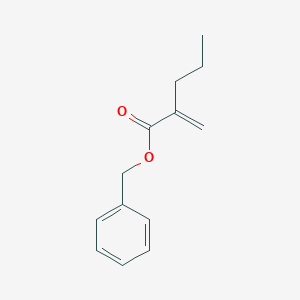

Benzyl 2-propylacrylate

Übersicht

Beschreibung

Prostaglandin A2 (PGA2) ist ein Mitglied der Prostaglandinfamilie, einer Gruppe von Lipidverbindungen, die von Fettsäuren abgeleitet sind. Prostaglandine sind für ihre vielfältigen Rollen im Körper bekannt, darunter die Regulierung von Entzündungen, Blutfluss und der Bildung von Blutgerinnseln. PGA2 wird durch Dehydration von Prostaglandin E2 (PGE2) gebildet und ist für seine entzündungshemmenden und antitumoralen Eigenschaften bekannt .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

PGA2 kann aus Arachidonsäure durch eine Reihe enzymatischer Reaktionen synthetisiert werden. Der Prozess beginnt mit der Oxidation von Arachidonsäure unter Bildung von Prostaglandin G2 (PGG2) und Prostaglandin H2 (PGH2) durch die Wirkung von Cyclooxygenase-Enzymen (COX-1 und COX-2). PGH2 wird dann in PGE2 umgewandelt, das einer Dehydration unterliegt, um PGA2 zu bilden .

Industrielle Produktionsmethoden

Die industrielle Produktion von PGA2 beinhaltet die mikrobielle Fermentation von Glutaminsäure unter Verwendung von Stämmen von Bacillus subtilis. Der Fermentationsprozess wird optimiert, um die Ausbeute an PGA2 zu erhöhen, und die Verbindung wird dann für verschiedene Anwendungen extrahiert und gereinigt .

Chemische Reaktionsanalyse

Arten von Reaktionen

PGA2 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: PGA2 kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können PGA2 wieder in PGE2 umwandeln.

Substitution: PGA2 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei Reaktionen mit PGA2 verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen finden typischerweise unter milden Bedingungen statt, wie z. B. Raumtemperatur und neutralem pH-Wert .

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen von PGA2 gebildet werden, umfassen Prostaglandin B2 (PGB2) und Prostaglandin C2 (PGC2), die durch weitere Umwandlungen von PGA2 gebildet werden .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

PGA2 can be synthesized from arachidonic acid through a series of enzymatic reactions. The process begins with the oxidation of arachidonic acid to form Prostaglandin G2 (PGG2) and Prostaglandin H2 (PGH2) by the action of cyclooxygenase enzymes (COX-1 and COX-2). PGH2 is then converted to PGE2, which undergoes dehydration to form PGA2 .

Industrial Production Methods

Industrial production of PGA2 involves the microbial fermentation of glutamic acid using strains of Bacillus subtilis. The fermentation process is optimized to increase the yield of PGA2, and the compound is then extracted and purified for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

PGA2 undergoes several types of chemical reactions, including:

Oxidation: PGA2 can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert PGA2 back to PGE2.

Substitution: PGA2 can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving PGA2 include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products

The major products formed from the reactions of PGA2 include Prostaglandin B2 (PGB2) and Prostaglandin C2 (PGC2), which are formed through further transformations of PGA2 .

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

Benzyl 2-propylacrylate is primarily utilized as a monomer in the synthesis of various polymeric materials. Its unique structure allows for the formation of polymers with enhanced mechanical properties and thermal stability.

Synthesis of Copolymers

BPA can be copolymerized with other acrylates or methacrylates to create block copolymers. These copolymers exhibit properties that are advantageous for applications such as coatings, adhesives, and sealants. For instance, copolymers of BPA and methyl methacrylate have shown improved adhesion and flexibility compared to homopolymers.

Table 1: Properties of BPA Copolymers

| Copolymer Composition | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (°C) |

|---|---|---|---|

| BPA / Methyl Methacrylate | 30 | 150 | 50 |

| BPA / Ethyl Acrylate | 28 | 160 | 55 |

| BPA / Butyl Acrylate | 32 | 140 | 48 |

Biomedical Applications

This compound has also found applications in the biomedical field, particularly in drug delivery systems and tissue engineering.

Drug Delivery Systems

Research has indicated that BPA can be used to create hydrogels that are effective for controlled drug release. These hydrogels can be designed to respond to specific stimuli (e.g., pH or temperature), making them suitable for targeted therapy.

Case Study: Hydrogel Formulation for Drug Release

- A study demonstrated that hydrogels composed of BPA and N-isopropylacrylamide exhibited a sustained release of the anti-cancer drug doxorubicin over a period of several days, highlighting their potential in cancer therapy .

Tissue Engineering

BPA-based polymers have been explored as scaffolds in tissue engineering due to their biocompatibility and tunable mechanical properties. These scaffolds support cell attachment and proliferation, which are crucial for tissue regeneration.

Case Study: Scaffolds for Bone Tissue Engineering

- A research project utilized BPA-based scaffolds combined with hydroxyapatite to enhance osteoconductivity. The results showed significant improvement in bone cell attachment and mineralization compared to traditional scaffolds .

Industrial Applications

Beyond biomedical uses, this compound is employed in various industrial applications, including adhesives, coatings, and sealants.

Adhesives and Sealants

BPA is incorporated into adhesive formulations where strong bonding and flexibility are required. Its presence improves the thermal stability and moisture resistance of the final product.

Table 2: Performance Metrics of BPA-Based Adhesives

| Adhesive Type | Bond Strength (N/mm²) | Cure Time (minutes) | Temperature Resistance (°C) |

|---|---|---|---|

| BPA-based Polyurethane Adhesive | 12 | 30 | 100 |

| BPA-based Epoxy Adhesive | 15 | 20 | 120 |

Wirkmechanismus

PGA2 exerts its effects by binding to specific prostaglandin receptors on the surfaces of various cell types. This binding initiates signaling pathways that lead to changes in gene expression, cellular behavior, and physiological responses. The primary molecular targets of PGA2 include the nuclear receptor PPARgamma and the transcription factor NF-kappaB, which are involved in the regulation of inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den ähnlichen Verbindungen von PGA2 gehören:

Prostaglandin A1 (PGA1): Gebildet durch Dehydration von Prostaglandin E1 (PGE1).

Prostaglandin J2 (PGJ2): Gebildet durch Dehydration von Prostaglandin D2 (PGD2).

Prostaglandin B2 (PGB2): Gebildet aus PGA2 durch weitere Umwandlungen.

Einzigartigkeit

PGA2 ist aufgrund seiner starken entzündungshemmenden und antitumoralen Eigenschaften einzigartig. Im Gegensatz zu anderen Prostaglandinen vermittelt PGA2 seine Wirkungen nicht in erster Linie über G-Protein-gekoppelte Rezeptoren, sondern eher durch Interaktionen mit nuklearen Rezeptoren und Transkriptionsfaktoren, was es zu einer wertvollen Verbindung für die therapeutische Forschung macht .

Biologische Aktivität

Benzyl 2-propylacrylate (BPA) is an acrylate compound that has garnered interest due to its potential applications in various fields, including material science and biomedicine. This article explores the biological activity of BPA, focusing on its antimicrobial properties, polymerization behavior, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its acrylate functional group, which is known for participating in radical polymerization reactions. The structure can be represented as follows:

This compound's unique structure allows it to form polymers with specific properties that are beneficial in various applications.

Antimicrobial Activity

Recent studies have indicated that BPA exhibits significant antimicrobial activity against a range of bacterial strains. The antimicrobial efficacy of BPA was evaluated using the twofold serial dilution technique against both Gram-positive and Gram-negative bacteria. The results demonstrated that BPA could inhibit the growth of several pathogenic bacteria, making it a candidate for developing antimicrobial coatings and materials.

Case Study: Antimicrobial Efficacy

In a controlled study, BPA was tested against the following bacterial strains:

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

- Pseudomonas aeruginosa (Gram-negative)

- Bacillus subtilis (Gram-positive)

The Minimum Inhibitory Concentration (MIC) values were determined, revealing that BPA showed lower MIC values against Gram-positive bacteria compared to Gram-negative bacteria, indicating a stronger inhibitory effect on the former .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 256 |

Polymerization Behavior

BPA undergoes radical polymerization, which is crucial for its application in creating polymers with specific characteristics. The polymerization kinetics of BPA have been studied to understand how factors like temperature and concentration affect the molecular weight and conversion rates of the resulting polymers.

Key Findings on Polymerization

- Radical Initiation : The use of initiators like AIBN (azobisisobutyronitrile) effectively initiates the polymerization process.

- Molecular Weight Control : By adjusting the feed ratio of monomers and initiators, researchers can control the molecular weight of the resulting polymer.

- Thermal Properties : Polymers derived from BPA exhibit good thermal stability, making them suitable for high-temperature applications .

Therapeutic Applications

The biological activity of BPA extends beyond antimicrobial properties; it also shows promise in therapeutic applications. For instance, its ability to form hydrogels makes it a potential candidate for drug delivery systems.

Case Study: Drug Delivery Systems

Researchers have explored the use of BPA-based hydrogels for controlled release of therapeutic agents. The hydrogels formed from BPA exhibited:

- Sustained Release : Drugs encapsulated within BPA hydrogels showed a gradual release profile over extended periods.

- Biocompatibility : In vitro studies indicated that BPA-based hydrogels are biocompatible, supporting cell viability and proliferation.

Eigenschaften

IUPAC Name |

benzyl 2-methylidenepentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-3-7-11(2)13(14)15-10-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMMMVHSJPQPMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584379 | |

| Record name | Benzyl 2-methylidenepentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118785-93-6 | |

| Record name | Benzyl 2-methylidenepentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 2-propylacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.